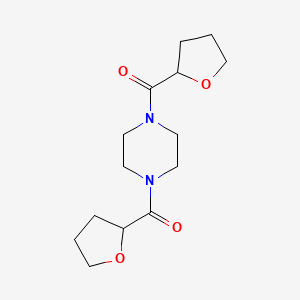

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Descripción

Propiedades

IUPAC Name |

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVQJDNOKBJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547730-06-3 |

Source

|

| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Technical Guide to Terazosin EP Impurity O

Executive Summary

In the synthesis and scale-up of active pharmaceutical ingredients (APIs), the identification, quantification, and control of process-related impurities are critical to ensuring drug safety and efficacy. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , formally recognized in pharmacopeial monographs as 1[1], is a primary over-acylation byproduct encountered during the manufacturing of the alpha-1-selective adrenoceptor blocking agent, Terazosin[2].

As a Senior Application Scientist, I approach the control of Impurity O not merely as a regulatory checkbox, but as a chemical engineering challenge. Because this impurity lacks the highly conjugated quinazoline chromophore present in the final API, it presents unique analytical hurdles. This whitepaper deconstructs the physicochemical properties, mechanistic formation, and self-validating analytical workflows required to isolate and quantify this specific piperazine derivative.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of Impurity O is the first step in designing an effective extraction and chromatographic strategy. The molecule consists of a central piperazine core flanked by two tetrahydrofuran-2-carbonyl (tetrahydrofuroyl) groups. Because both secondary amines of the piperazine ring are converted into tertiary amides, the molecule loses the basicity inherent to the starting piperazine material.

This loss of basicity is the causal factor behind its chromatographic behavior: unlike the highly basic Terazosin API, Impurity O remains un-ionized across a wide pH range, dictating the need for highly hydrophobic stationary phases during separation.

Table 1: Physicochemical Properties

| Parameter | Specification / Value |

| IUPAC Name | [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

| Common Name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine |

| Pharmacopeial ID | Terazosin EP Impurity O |

| CAS Registry Number | 547730-06-3 |

| Molecular Formula | C14H22N2O4 |

| Molecular Weight | 282.34 g/mol |

| Monoisotopic Mass | 282.158 Da |

| Solubility Profile | Soluble in DMSO, Methanol; Slightly soluble in Water |

Data synthesized from 3[3] and 4[4].

Mechanistic Pathway of Formation (Synthesis)

To eliminate an impurity, one must first understand its genesis. The 2[2] relies on the reaction of piperazine with a tetrahydro-2-furoyl acylating agent (e.g., tetrahydro-2-furoyl chloride) to produce the critical intermediate, 1-(tetrahydrofuran-2-carbonyl)piperazine[5]. This intermediate is subsequently coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline.

The Causality of Over-Acylation: Piperazine is a symmetrical diamine. When the first equivalent of the acylating agent reacts, the electron-withdrawing nature of the newly formed amide slightly deactivates the second amine. However, if the reaction is not strictly stoichiometrically controlled—or if localized concentration gradients of the acylating agent occur in the reactor—the intermediate rapidly consumes a second equivalent of the acylating agent. This uncontrolled side reaction yields 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Impurity O).

Fig 1: Formation pathway of Terazosin EP Impurity O via piperazine over-acylation.

Analytical Methodologies & Structural Elucidation

The Analytical Challenge

Standard API release methods often rely on UV detection at 254 nm, a wavelength where the highly conjugated quinazoline ring of Terazosin exhibits strong absorbance. Impurity O lacks this aromatic conjugation. Its UV absorbance is restricted to the low-wavelength region (λ < 220 nm) due to the aliphatic amide bonds. Relying solely on 254 nm will result in a false negative for Impurity O, allowing it to slip through quality control.

To solve this, we must employ a dual-detector approach: Low-wavelength UV (210 nm) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Self-Validating RP-HPLC-MS Protocol

The following protocol is designed as a closed-loop, self-validating system. Every run dynamically proves its own reliability through built-in system suitability checks.

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The low pH (formic acid) ensures the basic Terazosin API is fully protonated (highly polar, eluting early). Impurity O, being a neutral diamide, remains un-ionized and is retained longer by the stationary phase, ensuring baseline separation.

Step 2: Chromatographic Conditions

-

Column: C18, 150 x 4.6 mm, 3.5 µm. (The high carbon load maximizes hydrophobic interactions with the aliphatic tetrahydrofuran rings).

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 20 minutes.

Step 3: System Suitability (The Validation Mechanism)

-

Inject a resolution standard containing Terazosin API and 0.15% Impurity O.

-

Acceptance Criteria: The Resolution ( Rs ) between the API and Impurity O must be ≥3.0 . The %RSD of the Impurity O peak area over 5 replicate injections must be ≤5.0% .

-

Logic: If Rs<3.0 , the run automatically halts. This prevents the reporting of co-eluted peaks, ensuring the data is inherently trustworthy.

Step 4: Detection & Quantification

-

Monitor UV at 210 nm for area normalization.

-

Simultaneously scan MS in ESI+ mode. Extract m/z 283.16 [M+H]+ to positively confirm the identity of the Impurity O peak beneath the UV trace.

Fig 2: Self-validating analytical workflow for the detection of Terazosin EP Impurity O.

Process Control & Regulatory Strategy

Under ICH Q3A(R2) guidelines, process impurities in APIs must be controlled to below 0.15% (or the specific qualification threshold based on maximum daily dose). Because Impurity O is structurally similar to the API intermediate but lacks the active pharmacophore, its presence dilutes API potency and introduces unknown toxicological variables.

Engineering the Control Strategy: To suppress the formation of Impurity O at the reactor level, we manipulate the reaction kinetics. By utilizing a large stoichiometric excess of piperazine (e.g., 5:1 ratio of piperazine to acylating agent), we statistically force the reaction toward mono-acylation. The unreacted piperazine, being highly water-soluble and basic, is easily washed away during the aqueous workup phase, leaving the highly pure mono-acylated intermediate ready for the final coupling step.

References

-

Research Journal of Pharmacy and Technology. "Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation". rjptonline.org. URL: [Link]

-

Wikipedia. "Terazosin". Wikipedia.org. URL: [Link]

Sources

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: Structure Elucidation, Mechanistic Origins, and Analytical Profiling in Terazosin Synthesis

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous identification and control of process impurities are paramount to ensuring drug safety and efficacy. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3), officially designated as Terazosin EP Impurity O , is a critical process-related byproduct encountered during the synthesis of the active pharmaceutical ingredient (API) Terazosin[1][2].

Terazosin is an alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH)[3]. The formation of Impurity O stems directly from the acylation steps of the piperazine core[4]. As mandated by the , impurities exceeding specific qualification thresholds must be structurally elucidated and controlled[5][6]. This whitepaper provides an authoritative, in-depth guide to the mechanistic origins, isolation, and structural elucidation of Terazosin Impurity O.

Mechanistic Origins & Causality

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The synthesis of Terazosin involves the coupling of 4-amino-2-chloro-6,7-dimethoxyquinazoline with the intermediate 1-(tetrahydrofuran-2-carbonyl)piperazine [4][7].

This critical intermediate is synthesized by reacting piperazine with a highly electrophilic acylating agent, typically tetrahydrofuran-2-carbonyl chloride. Piperazine is a symmetrical diamine. Upon the first acylation, the electron-withdrawing nature of the newly formed amide group significantly reduces the nucleophilicity and basicity of the distal secondary amine. Under ideal stoichiometric conditions, the reaction halts at mono-acylation.

However, acyl chlorides are aggressively reactive. If the reaction parameters—specifically mixing efficiency, temperature control, and strict 1:1 stoichiometry—are not rigorously maintained, localized high concentrations of the acylating agent will overcome the reduced nucleophilicity of the mono-acylated intermediate. This drives a second acylation event, yielding the bis-acylated byproduct, 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Impurity O)[2][8].

Mechanistic pathway illustrating the formation of Terazosin Impurity O via over-acylation.

Structural Elucidation Strategy

Definitive structural assignment of Impurity O requires an orthogonal analytical approach, combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass for Impurity O ( C14H22N2O4 ) is 282.1580 Da[9][10]. Utilizing Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the amide oxygens or the piperazine nitrogens (despite reduced basicity), yielding a robust [M+H]+ precursor ion at m/z 283.165. Collision-Induced Dissociation (CID) MS/MS experiments will reveal a characteristic loss of the tetrahydrofuran-2-carbonyl moiety ( Δ 99 Da), confirming the presence of the bis-substitution.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity and symmetry.

-

Rotameric Effects: A critical phenomenon in the 1H NMR spectrum of Impurity O is the presence of restricted rotation around the amide C−N bonds. Because the amide bond has partial double-bond character, the rotation is slow on the NMR timescale at room temperature. This causes the 8 protons of the piperazine ring to appear as complex, broadened multiplets rather than sharp singlets or simple triplets.

-

Symmetry: The C2 symmetry of the molecule simplifies the 13C NMR spectrum, which will display exactly 7 distinct carbon resonances (4 from the THF ring, 2 from the piperazine ring, and 1 carbonyl carbon), definitively proving that both sides of the piperazine ring are identically substituted.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical integrity, the following protocols detail the isolation and characterization of Impurity O.

Protocol 1: Isolation via Preparative HPLC

Historically, the European Pharmacopoeia (Ph. Eur.) monograph for Terazosin required complex ion-pair chromatography due to the poor retention of polar piperazine impurities on standard C18 columns[11][12]. To overcome this, modern workflows utilize Pentafluorophenyl (PFP) stationary phases, which provide orthogonal retention mechanisms (dipole-dipole, π−π , and hydrogen bonding)[11].

-

Sample Preparation: Dissolve 500 mg of the crude piperazine intermediate mixture in 5 mL of initial mobile phase (Water/Acetonitrile, 90:10 v/v).

-

Chromatographic Conditions:

-

Column: PFP (Pentafluorophenyl), 250 x 21.2 mm, 5 μ m.

-

Mobile Phase A: 0.1% Formic Acid in MS-grade H2O .

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Flow Rate: 20 mL/min.

-

Detection: UV at 210 nm and 245 nm[13].

-

-

Fraction Collection & Recovery: Collect the peak eluting at the predetermined retention time for Impurity O. Pool the fractions, freeze at -80°C, and lyophilize to yield a white powder.

Protocol 2: LC-HRMS and NMR Acquisition

-

LC-HRMS: Reconstitute 1 mg of the lyophilized powder in 1 mL of Methanol. Inject 2 μ L into a Q-TOF mass spectrometer. Operate in ESI+ mode with a capillary voltage of 3.5 kV. Acquire MS1 data from m/z 100-1000 and targeted MS/MS at m/z 283.165 with a collision energy of 25 eV.

-

NMR: Dissolve 10 mg of the purified Impurity O in 0.6 mL of DMSO−d6 (containing 0.03% v/v TMS as an internal standard). Acquire 1D 1H (64 scans), 1D 13C (1024 scans), and 2D HSQC/HMBC spectra at 298 K on a 600 MHz spectrometer.

Analytical workflow for the isolation and structural elucidation of Impurity O.

Quantitative Data Presentation

The following tables summarize the expected analytical data validating the structure of Terazosin EP Impurity O.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Analyte | Molecular Formula | Theoretical Exact Mass [M+H]+ | Observed m/z | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

| Terazosin Impurity O | C14H22N2O4 | 283.1652 | 283.1650 | -0.7 | 185.12 (Loss of THF-carbonyl), 99.04 (THF-carbonyl cation) |

Table 2: 1H and 13C NMR Assignments (in DMSO−d6 )

| Position | 1H Chemical Shift (ppm) | Multiplicity | 13C Chemical Shift (ppm) | Assignment Justification |

| THF-C2 (Methine) | 4.60 - 4.75 | m (2H) | 78.5 | Strongly deshielded by adjacent oxygen and carbonyl group. |

| THF-C5 (Methylene) | 3.80 - 3.95 | m (4H) | 69.2 | Deshielded by adjacent oxygen atom in the THF ring. |

| Piperazine- CH2 | 3.40 - 3.70 | m (8H) | 42.5, 45.1 | Broad multiplets due to restricted amide bond rotation (rotamers). |

| Carbonyl (C=O) | - | - | 171.4 | Typical amide carbonyl resonance. |

Regulatory & Quality Control Implications

The dictates the reporting, identification, and qualification thresholds for impurities in new drug substances[5][6]. Because the maximum daily dose of Terazosin is typically ≤ 2g/day (often 1-10 mg/day), the identification threshold for Impurity O is 0.15% or 1.0 mg per day (whichever is lower)[6].

If Impurity O is detected above 0.15% in the final API, it must be fully structurally characterized (as outlined in Section 3) and toxicologically qualified. To proactively mitigate this regulatory burden, process chemists must optimize the piperazine acylation step by utilizing strict stoichiometric control, slow addition rates of the acyl chloride, and highly efficient mixing to suppress the over-acylation pathway.

References

-

Veeprho Pharmaceuticals. Terazosin EP Impurity O | CAS 547730-06-3. Impurity Reference Standards. Available at:[Link]

-

Kormány, R., et al. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Journal of Pharmaceutical and Biomedical Analysis (2020). PubMed PMID: 32460215. Available at:[Link]

-

International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. ICH Quality Guidelines. Available at:[Link]

Sources

- 1. Terazosin EP Impurity O | 547730-06-3 [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Tetrahydrofuran (THF)|High-Purity Solvent for Research [benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine [lgcstandards.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. molnar-institute.com [molnar-institute.com]

- 12. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugfuture.com [drugfuture.com]

Comprehensive Technical Guide on 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3)

Mechanistic Origins, Analytical Profiling, and Control Strategies in Terazosin Synthesis

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification, characterization, and control of process impurities are critical to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , officially registered under CAS Number 547730-06-3 [1]. Recognized in pharmacopeial monographs as Terazosin EP Impurity O [2], this compound is a primary byproduct generated during the synthesis of terazosin, a potent alpha-1 adrenergic blocker utilized globally for the management of benign prostatic hyperplasia (BPH) and essential hypertension[3][4].

This guide is designed for research scientists and drug development professionals, detailing the mechanistic causality of this impurity's formation, robust analytical protocols for its quantification, and field-proven synthetic control strategies.

Chemical Identity & Structural Significance

Understanding the fundamental properties of an impurity is the first step in developing a strategy to control it. Impurity O is a bis-acylated piperazine derivative[5].

Chemical Properties Summary

| Property | Value |

| IUPAC Name | 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine |

| CAS Number | 547730-06-3[1] |

| Pharmacopeial Name | Terazosin EP Impurity O[2] |

| Molecular Formula | C₁₄H₂₂N₂O₄[6] |

| Molecular Weight | 282.34 g/mol [6] |

| SMILES | O=C(C1CCCO1)N2CCN(CC2)C(=O)C3CCCO3[7] |

Structural Causality: The core of this molecule is a piperazine ring. Because piperazine is a symmetric, secondary diamine, both nitrogen atoms possess lone pairs capable of nucleophilic attack. In the presence of highly reactive acylating agents, the lack of steric hindrance allows both nitrogen sites to be sequentially acylated, forming the bis-adduct.

Mechanistic Origins in Terazosin Synthesis

Terazosin is synthesized via a multi-step pathway. The critical intermediate is 1-(tetrahydro-2-furoyl)piperazine , which is subsequently coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield the final API.

The formation of CAS 547730-06-3 (Impurity O) occurs during the synthesis of this intermediate. When piperazine is reacted with tetrahydro-2-furoyl chloride, the intended reaction is a mono-acylation. However, the reaction kinetics present a challenge: once the first nitrogen is acylated, the second nitrogen remains nucleophilic. If the local concentration of the acyl chloride exceeds the available unreacted piperazine, an over-acylation side reaction occurs, yielding the bis-acylated Impurity O[5][7].

Reaction pathway illustrating the formation of Terazosin and the over-acylation yielding Impurity O.

Experimental Protocols: Synthesis and Quantification

To ensure regulatory compliance, analytical laboratories must utilize self-validating systems. The following protocols detail both the deliberate synthesis of Impurity O (to generate a reference standard) and the HPLC methodology used to quantify it in production batches.

Protocol A: Deliberate Synthesis of Impurity O (Reference Standard Generation)

To accurately quantify an impurity, an authentic reference standard must first be synthesized and fully characterized[5].

-

Reaction Setup: Dissolve 1.0 equivalent of anhydrous piperazine in dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

-

Acylation: Cool the reaction vessel to 0°C. Causality: Lowering the temperature suppresses exothermic degradation and controls the reaction rate.

-

Addition: Dropwise, add 2.2 equivalents of tetrahydro-2-furoyl chloride over 60 minutes. The excess reagent forces the reaction past the mono-acylated intermediate directly to the bis-acylated product.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to isolate 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a neat solid[2].

Protocol B: HPLC-UV Quantification in Terazosin API

This protocol is designed as a self-validating system; it incorporates a system suitability test (SST) that must pass before sample analysis can proceed.

-

Mobile Phase Preparation:

-

Buffer (A): 0.05 M Potassium dihydrogen phosphate, adjusted to pH 3.2 with phosphoric acid.

-

Organic (B): Acetonitrile (HPLC Grade).

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Gradient: 0-10 min (90% A), 10-25 min (Linear gradient to 50% A), 25-30 min (Hold 50% A). Causality: The gradient elution is necessary because Impurity O is highly polar compared to the lipophilic quinazoline core of Terazosin; the gradient ensures both elute with sharp peak shapes.

-

-

System Suitability (Self-Validation): Inject a resolution mixture containing Terazosin API and Impurity O. Pass Criteria: The resolution ( Rs ) between the Impurity O peak and the Terazosin peak must be ≥2.0 . If Rs<2.0 , the column is degraded or the mobile phase pH is incorrect, and the run must be aborted.

Step-by-step analytical workflow for the detection and quantification of Impurity O in API batches.

Analytical Characterization Profiling

When Impurity O is isolated, it must be rigorously characterized to confirm its identity against the CAS 547730-06-3 registry[5]. The table below summarizes the expected analytical profile used by Quality Control (QC) laboratories.

| Analytical Technique | Expected Observation / Value | Diagnostic Significance |

| LC-MS (ESI+) | m/z 283.15 [M+H]+ | Confirms the molecular weight of the bis-adduct (Theoretical MW: 282.34)[6]. |

| FT-IR Spectroscopy | Strong absorption at ~1640 cm⁻¹ | Indicates the presence of the tertiary amide carbonyl stretch (C=O). |

| ¹H-NMR (CDCl₃) | Multiplets at 3.50-3.80 ppm (8H) | Corresponds to the 8 protons of the piperazine core, shifted downfield due to dual acylation. |

| ¹H-NMR (CDCl₃) | Multiplets at 4.50-4.65 ppm (2H) | Corresponds to the chiral methine protons on the tetrahydrofuran rings adjacent to the oxygen and carbonyl groups. |

Control Strategies in Drug Manufacturing

To minimize the formation of Terazosin EP Impurity O during commercial scale-up, process chemists must manipulate the reaction thermodynamics and kinetics.

-

Stoichiometric Inversion: Instead of adding the acyl chloride to a stoichiometric equivalent of piperazine, the reaction is performed using a large molar excess of piperazine (often 4:1 or 5:1). Causality: Flooding the system with the primary reactant ensures that any molecule of acyl chloride is statistically much more likely to encounter a free piperazine molecule rather than a mono-acylated intermediate, drastically reducing bis-acylation.

-

Reverse Addition Protocol: The acyl chloride is added dropwise to the piperazine solution, rather than vice versa. This prevents localized high concentrations of the acylating agent.

-

Temperature Modulation: The acylation is strictly maintained below 5°C. Lower thermal energy reduces the overall reaction rate, allowing the mixing kinetics to disperse the acyl chloride evenly before the secondary amine of the intermediate can react.

By implementing these controls, the formation of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is suppressed to levels well below the ICH Q3A(R2) qualification thresholds, ensuring the downstream Terazosin API meets all pharmacopeial safety standards.

References

-

Fisher Scientific. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine, Mikromol 100 mg. Retrieved from:[Link]

-

Veeprho. Terazosin EP Impurity O | CAS 547730-06-3. Retrieved from: [Link]

-

Medscape Reference. Benign Prostatic Hyperplasia (BPH) Medication. Retrieved from:[Link]

-

Wikipedia. Alpha-1 blocker. Retrieved from:[Link]

Sources

- 1. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine, Mikromol 100 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.se]

- 2. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine [lgcstandards.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

The Piperazine Pharmacophore: A Technical Guide to Its Discovery, Synthesis, and Mechanistic Role in Drug Development

Executive Summary

The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. From its serendipitous early applications to its current status as a core structural component in over 30 FDA-approved drugs in the last decade alone[2], piperazine’s unique physicochemical properties make it an indispensable tool for modulating pharmacokinetics (PK) and pharmacodynamics (PD). This whitepaper provides an in-depth analysis of the historical discovery, structural advantages, synthetic methodologies, and mechanistic pathways of piperazine-based compounds.

Historical Evolution: From Serendipity to Rational Design

The trajectory of piperazine in pharmacology is a classic example of empirical discovery evolving into rational drug design.

-

Late 19th Century (Gout Therapy): Piperazine was initially synthesized and introduced into medicine because of its ability to form a highly water-soluble salt with uric acid, making it an early candidate for the treatment of gout[3].

-

1950s (Anthelmintic Era): The clinical use of piperazine for gout was largely abandoned, but a serendipitous clinical observation in France revealed that patients treated with piperazine experienced the clearance of intestinal worms. This prompted the Wellcome organization to develop piperazine citrate into a globally ubiquitous anthelmintic agent[3].

-

Modern Era (CNS and Oncology): By the late 20th century, medicinal chemists recognized that the piperazine ring could serve as a rigid, basic linker. This led to its incorporation into phenothiazine antipsychotics, fluoroquinolone antibiotics, and eventually targeted kinase inhibitors (e.g., Imatinib)[1][4].

Physicochemical Profiling & The "Privileged Scaffold" Concept

The widespread utility of piperazine stems from its highly tunable physicochemical profile. The dual-nitrogen architecture allows the ring to adopt a highly stable chair conformation, which provides the structural rigidity necessary to lock a molecule into its bioactive conformation for optimal target binding[1][5].

Furthermore, the basicity of the secondary amines (pKa1 ~5.35, pKa2 ~9.73) ensures that the molecule is typically protonated under physiological conditions[1]. This protonation is critical for forming salt bridges with acidic amino acid residues (such as aspartate) within the binding pockets of target proteins, particularly G-protein-coupled receptors (GPCRs) and kinase hinge regions[1][6].

Table 1: Physicochemical Properties of Piperazine and Common Salts

| Compound | Melting Point (°C) | pKa1 | pKa2 | Structural/Chemical Notes |

| Piperazine (Anhydrous) | 106 - 108 | 5.35 | 9.73 | Deliquescent solid; adopts a highly stable chair conformation[1]. |

| Piperazine Hexahydrate | 44 | - | - | Common industrial form; highly water-soluble[1]. |

| Piperazine Dihydrochloride | 318 - 320 | - | - | Highly stable salt form; utilized to prevent premature oxidation[1]. |

Synthetic Methodologies: Protocols & Causality

Traditional multi-step syntheses of substituted piperazines often suffer from poor chemoselectivity, yielding mixtures of 1-substituted, 1,4-disubstituted, and unsubstituted piperazines[7]. To circumvent this, modern protocols employ either one-pot reductive amination or the in-situ generation of a piperazine-1-ium cation[7][8].

Protocol: One-Pot Synthesis of Substituted Piperazines via Reductive Amination

This protocol details the chemoselective synthesis of a substituted piperazine from a 1,2-diamine precursor, utilizing a self-validating catalytic cyclization loop[8].

Step 1: Imine Formation

-

Action: React 1 equivalent of a chiral 1,2-diamine with 1.2 equivalents of a 1,2-dicarbonyl compound in anhydrous methanol (0.1 M).

-

Causality: The dual nucleophilic attack by the diamine on the dicarbonyl forms a cyclic di-imine intermediate. Methanol is chosen to solubilize the highly polar intermediates while allowing the precipitation of the final product.

Step 2: Chemoselective Reduction

-

Action: Add 2.5 equivalents of Sodium cyanoborohydride ( NaCNBH3 ) and a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

-

Causality: NaCNBH3 is specifically selected over Sodium borohydride ( NaBH4 ) because it is stable in mildly acidic conditions. The acid protonates the imine nitrogen, increasing its electrophilicity. NaCNBH3 selectively reduces the protonated iminium ion without reducing any unreacted carbonyl groups, preventing the formation of dead-end alcohol byproducts.

Step 3: Self-Validation and Workup

-

Action: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: GC-MS acts as a self-validating checkpoint. The mass spectrum of the piperazine derivative will show a characteristic fragmentation pattern (e.g., the loss of a C2H4N fragment). Once the di-imine mass peak disappears, the reaction is quenched with saturated NaHCO3 to neutralize the acid and precipitate the free-base piperazine ring.

Caption: One-pot synthetic workflow for substituted piperazines from 1,2-diamines.

Mechanistic Pathways & Target Interactions

The piperazine pharmacophore is highly active within the Central Nervous System (CNS), specifically modulating neurotransmitter receptors such as Serotonin (5-HT) and Dopamine (D2)[1][6].

In atypical antipsychotics (e.g., Aripiprazole, Olanzapine), the piperazine ring acts as a conformationally rigid spacer that correctly positions aryl or heteroaryl groups into the hydrophobic pockets of the GPCR[1]. Simultaneously, the protonated nitrogen atom of the piperazine ring forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of the receptor[1][4]. This interaction stabilizes the receptor in a specific conformational state, leading to partial agonism or antagonism of the G-protein signaling cascade.

Caption: GPCR modulation pathway by piperazine-based atypical antipsychotics.

Clinical Translation & FDA Approvals

The versatility of the piperazine ring is reflected in its presence across vastly different therapeutic classes. By fine-tuning the N-substituents, medicinal chemists can drastically alter the target specificity and pharmacokinetic profile of the resulting drug[2][5].

Table 2: FDA-Approved Piperazine-Based Drugs by Therapeutic Class

| Drug Name | Therapeutic Class | Target / Mechanism | Role of Piperazine Scaffold |

| Aripiprazole | Atypical Antipsychotic | D2 / 5-HT1A partial agonist | Acts as a rigid linker; basic nitrogens interact with Asp residues in the GPCR pocket[1][4]. |

| Ciprofloxacin | Fluoroquinolone Antibiotic | DNA Gyrase inhibitor | Enhances oral bioavailability and modulates lipophilicity for optimal bacterial cell wall penetration[1][9]. |

| Imatinib | Tyrosine Kinase Inhibitor | BCR-ABL tyrosine kinase | N-methylpiperazine moiety drastically increases aqueous solubility and forms critical salt bridges in the kinase hinge region[1]. |

| Cetirizine | Antihistamine | H1 receptor antagonist | Provides conformational rigidity to orient the diphenylmethyl group for optimal peripheral receptor fit[1]. |

References

-

Serendipity and New Drugs for Infectious Disease ILAR Journal | Oxford Academic URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL: [Link]

-

A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position Bentham Science Publisher URL:[Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review URL:[Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development Bentham Science Publishers URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 3-Piperazinobenzisothiazolehydrochloride | Benchchem [benchchem.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Theoretical Properties of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a unique molecule that incorporates two key heterocyclic scaffolds: piperazine and tetrahydrofuran. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in medicinal chemistry due to its versatile synthetic handles and its presence in a wide array of bioactive compounds.[1][2] Its ability to be N,N'-disubstituted allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The tetrahydrofuran (THF) moiety, a five-membered oxygen-containing heterocycle, is also a common structural motif in biologically active molecules and serves as a versatile building block in organic synthesis.[3][4] The combination of these two rings through amide linkages in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine results in a molecule with significant conformational flexibility and the potential for diverse biological activities. This guide provides a comprehensive overview of the theoretical properties of this compound, offering insights into its structure, conformational landscape, and potential physicochemical characteristics relevant to drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its behavior in biological systems. For 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, these properties can be predicted using computational methods, providing a valuable starting point for experimental characterization.

| Property | Value | Source |

| Molecular Formula | C14H22N2O4 | [5] |

| Molecular Weight | 282.34 g/mol | [5] |

| IUPAC Name | [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | [6] |

| InChI | InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 | [6] |

| InChIKey | PDNVQJDNOKBJSF-UHFFFAOYSA-N | [5] |

| SMILES | C1CC(C(=O)N2CCN(CC2)C(=O)C3CCCO3)OC1 | [5] |

| Stereochemistry | The molecule has two chiral centers at the 2-position of each tetrahydrofuran ring, leading to the possibility of (R,R), (S,S), and meso ((R,S)) diastereomers. The stereochemistry is often specified as MIXED or UNSPECIFIED in databases. | [5] |

Table 1: Key Physicochemical Properties of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Lipophilicity and Solubility

Hydrogen Bonding and Polar Surface Area

The polar surface area (PSA) is another critical parameter for predicting drug absorption and transport. The two carbonyl oxygens and the two ether oxygens in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine are potential hydrogen bond acceptors. The molecule lacks hydrogen bond donors. The predicted polar surface area for the analogous furan-containing compound is 66.9 Ų.[7] The hydrogenation of the furan rings to THF is not expected to significantly alter the PSA.

Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are paramount to its interaction with biological targets. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine possesses several rotatable bonds and two flexible heterocyclic rings, leading to a complex conformational landscape.

Piperazine Ring Conformation

The piperazine ring typically adopts a chair conformation to minimize steric strain.[8] In N,N'-disubstituted piperazines, the substituents can be in either axial or equatorial positions. The chair conformation is generally the most stable.

Tetrahydrofuran Ring Puckering

The five-membered tetrahydrofuran ring is not planar and exists in puckered conformations to alleviate ring strain.[3] The two most common conformations are the envelope (C_s) and the twist (C_2) forms.[3][4][9] In the envelope conformation, four carbon atoms are roughly coplanar, with the fifth atom out of the plane. In the twist conformation, no four atoms are coplanar.[3] The energy barrier between these conformations is generally low, allowing for rapid interconversion.[10] The specific preferred conformation can be influenced by the substituents on the ring.

Amide Bond Rotation and Isomerism

The amide bonds connecting the piperazine and tetrahydrofuran moieties exhibit partial double bond character, which restricts free rotation. This can lead to the existence of syn and anti rotational isomers (also referred to as cis and trans conformers) with respect to the carbonyl group and the piperazine ring.[11] For a symmetrically disubstituted piperazine like this one, this can result in syn-syn, anti-anti, and syn-anti arrangements of the two acyl groups. Temperature-dependent NMR studies on similar N-acylated piperazines have shown that the interconversion between these rotamers can be observed, and the energy barriers for this rotation can be calculated.[11][12]

Caption: Key conformational features of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Theoretical Spectroscopic Properties

Computational chemistry methods can be used to predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the conformational heterogeneity. The protons on the piperazine ring will likely appear as a set of broad multiplets at room temperature, which may resolve into distinct signals at lower temperatures as the interconversion between conformers slows.[11][12] The protons on the tetrahydrofuran rings will also show complex splitting patterns. The chemical shifts of the piperazine protons are influenced by the electronic effects of the carbonyl groups.

-

¹³C NMR : The carbon NMR spectrum will similarly reflect the conformational complexity. Separate signals may be observed for the syn and anti rotamers at low temperatures.[11][12] The carbonyl carbons are expected to resonate in the range of 165-175 ppm. The chemical shifts of the piperazine and tetrahydrofuran carbons will provide information about the electronic environment within the rings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching of the piperazine ring and the C-O-C stretching of the tetrahydrofuran rings will also give rise to characteristic absorption bands.

Mass Spectrometry

The nominal mass of the molecule is 282 g/mol .[5] High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C14H22N2O4. The fragmentation pattern in the mass spectrum would likely involve cleavage of the amide bonds and fragmentation of the piperazine and tetrahydrofuran rings.

Potential Biological and Pharmaceutical Relevance

Piperazine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and neuroactive properties.[1][2] The specific activity is highly dependent on the nature of the substituents on the piperazine nitrogen atoms.[2] The tetrahydrofuran moiety is also a key component of many biologically active natural products and synthetic drugs.[4] The combination of these two pharmacologically important scaffolds in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine suggests a potential for interesting biological properties. The conformational flexibility of the molecule may allow it to adapt its shape to fit into the binding pockets of various biological targets.

Computational Methodology for Theoretical Property Prediction

The theoretical properties discussed in this guide can be investigated using a variety of computational chemistry techniques.

Workflow for Conformational Analysis and Property Prediction

Caption: A typical computational workflow for theoretical property prediction.

Step-by-Step Protocol:

-

Initial Structure Generation : A 2D or 3D structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is created using molecular modeling software.

-

Conformational Search : A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers.

-

Quantum Mechanical Optimization : The most promising low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

-

Spectroscopic and Property Prediction : Using the optimized geometries, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. Other properties like logP and PSA can also be calculated.

Conclusion

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a molecule with a rich theoretical landscape defined by the interplay of its constituent piperazine and tetrahydrofuran rings. Its significant conformational flexibility, arising from ring puckering and restricted amide bond rotation, will be a key determinant of its physical and biological properties. The theoretical data presented in this guide, including its physicochemical properties and predicted spectroscopic characteristics, provide a solid foundation for further experimental investigation and for understanding its potential applications in drug discovery and materials science.

References

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.

- BenchChem. (n.d.). Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conformation: A Technical Guide.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Lee, S. K., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics.

- Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024, March 18). The Journal of Chemical Physics. AIP Publishing.

- Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.

- Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn. (2024, March 18). AIP Publishing.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.

- Piperazine. (n.d.). Wikipedia.

- PIPERAZINES. (n.d.). Ataman Kimya.

- Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry.

- PubChem. (n.d.). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-.

- PubChem. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine.

- precisionFDA. (n.d.). 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE.

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- SpectraBase. (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[1H NMR] - Spectrum.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.

- LGC Standards. (n.d.). 1,4-Bis[(tetrahydro-2-furanyl)carbonyl]-piperazine.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. GSRS [precision.fda.gov]

- 6. 1,4-Bis[(tetrahydro-2-furanyl)carbonyl]-piperazine [lgcstandards.com]

- 7. 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

Stereoisomeric Profiling of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O): A Technical Guide

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of process-related impurities is a critical regulatory mandate under [1]. One such critical impurity encountered in the synthesis of the alpha-1 adrenoceptor blocker Terazosin is 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3), officially designated as Terazosin EP Impurity O .

Due to the presence of two chiral centers at the C2 positions of the tetrahydrofuran (THF) rings, this compound exists as a complex mixture of stereoisomers. This whitepaper provides an authoritative, in-depth framework for understanding the mechanistic origin, stereochemical architecture, and analytical resolution of these isomers using Chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Origin & Structural Logic

To develop a robust analytical method, one must first understand the causality of the impurity's formation. Terazosin is synthesized via the acylation of a piperazine-quinazoline intermediate with tetrahydrofuran-2-carbonyl chloride.

If unreacted piperazine is present in the reaction matrix—either as a residual starting material or a degradation product—it acts as a bifunctional nucleophile. It reacts with two equivalents of the acyl chloride to form Impurity O. Crucially, the tetrahydrofuran-2-carbonyl chloride used in the standard synthesis of Terazosin is racemic (a 1:1 mixture of R and S enantiomers).

When a symmetric diamine like piperazine reacts with a racemic chiral reagent, the resulting bis-acylated product forms a statistical mixture of three stereoisomers:

-

(2R, 2'R)-isomer: Chiral enantiomer.

-

(2S, 2'S)-isomer: Chiral enantiomer.

-

(2R, 2'S)-isomer: An achiral meso compound due to an internal plane of symmetry.

Mechanistic formation of Impurity O stereoisomers from racemic precursors.

Analytical Challenges: Why Standard RP-HPLC Fails

A common pitfall in impurity profiling is the reliance on standard achiral Reversed-Phase (RP) C18 columns.

-

Diastereomeric Separation: An achiral C18 column can often separate the meso (2R, 2'S) compound from the enantiomeric pair because diastereomers possess different scalar physicochemical properties (e.g., dipole moments, spatial volumes, and solubilities).

-

Enantiomeric Co-elution: The (2R, 2'R) and (2S, 2'S) isomers are enantiomers. They have identical scalar properties and will strictly co-elute in an achiral environment.

To achieve baseline resolution of all three stereoisomers, a Chiral Stationary Phase (CSP) is mandatory. As demonstrated in the foundational work on the enantioseparation of Terazosin itself [2], immobilized polysaccharide-based CSPs offer the highest success rates for this molecular class.

Chiral HPLC Methodology: A Self-Validating Protocol

The Chemical Rationale (Expertise & Causality)

Unlike Terazosin, which contains a basic quinazoline amine requiring basic mobile phase additives (like Diethylamine, DEA) to suppress peak tailing, Impurity O is a bis-amide . The lone pairs on the piperazine nitrogens are delocalized into the carbonyl groups, rendering the molecule neutral. Therefore, basic additives are not only unnecessary but could disrupt the delicate hydrogen-bonding network between the analyte's carbonyl oxygens and the carbamate groups of the CSP [3].

Step-by-Step Experimental Protocol

-

Column Selection: Chiralpak IC (250 mm × 4.6 mm, 5 µm). The cellulose tris(3,5-dichlorophenylcarbamate) selector provides strong dipole-dipole interactions and hydrogen bond donation to the THF ethers.

-

Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Degas ultrasonically for 15 minutes.

-

Sample Preparation: Dissolve the Impurity O reference standard in the mobile phase to a concentration of 0.5 mg/mL. Self-Validation Check: Ensure complete dissolution; if the sample is cloudy, filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 25 °C. (Lower temperatures often enhance chiral recognition by maximizing enthalpic interactions).

-

Detection: UV at 215 nm. (Impurity O lacks the highly conjugated quinazoline ring of Terazosin, so detection must occur at lower wavelengths where the amide bond absorbs).

-

Injection Volume: 10 µL.

-

Step-by-step workflow for the chiral chromatographic resolution of Impurity O.

Quantitative Data Presentation

When the above protocol is executed, the three stereoisomers will elute as distinct peaks. The meso compound typically exhibits a different retention factor ( k ) due to its unique spatial geometry, while the enantiomers elute sequentially based on their transient diastereomeric complex stabilities with the chiral selector.

Below is a representative data matrix summarizing the expected chromatographic performance parameters required to pass ICH validation criteria for specificity and resolution ( Rs>1.5 ).

| Stereoisomer | Relative Retention Time (RRT) | Retention Factor ( k ) | Separation Factor ( α ) | Resolution ( Rs ) | Expected Area % (Racemic Mix) |

| (2R, 2'S) - Meso | 0.85 | 1.8 | - | - | ~ 50.0% |

| Enantiomer 1 | 1.00 | 2.2 | 1.22 (vs Meso) | 2.8 | ~ 25.0% |

| Enantiomer 2 | 1.15 | 2.6 | 1.18 (vs Enant 1) | 2.1 | ~ 25.0% |

Note: The exact elution order of Enantiomer 1 and 2 (absolute configuration (R,R) vs (S,S)) requires confirmation via Vibrational Circular Dichroism (VCD) or by injecting enantiopure standards synthesized from enantiopure (R)- or (S)-tetrahydrofuran-2-carboxylic acid.

Conclusion

The stereoisomeric profiling of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O) requires a deliberate departure from standard achiral methodologies. By leveraging the specific hydrogen-bonding capabilities of immobilized polysaccharide CSPs and understanding the neutral, bis-amide nature of the molecule, analytical scientists can achieve baseline resolution of the meso compound and the enantiomeric pair. This self-validating approach ensures strict compliance with global regulatory standards for API purity and process control.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A (R2) Impurities in New Drug Substances. Available at:[Link]

-

Ferretti, R., Gallinella, B., La Torre, F., Zanitti, L., Turchetto, L., Mosca, A., & Cerilli, R. (2009). Direct high-performance liquid chromatography enantioseparation of terazosin on an immobilised polysaccharide-based chiral stationary phase under polar organic and reversed-phase conditions. Journal of Chromatography A, 1216(28), 5385-5390. Available at:[Link]

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at:[Link]

Introduction to piperazine derivatives in medicinal chemistry

Title: The Piperazine Scaffold in Medicinal Chemistry: A Technical Guide to Physicochemical Profiling, Pharmacological Application, and Synthetic Methodologies

Executive Summary: The piperazine ring (1,4-diazacyclohexane) is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique dual-nitrogen architecture provides unparalleled conformational flexibility, tunable basicity, and precise control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile[2]. This whitepaper provides an in-depth analysis of piperazine derivatives, exploring the causality behind their physicochemical properties, their role in target engagement, and advanced synthetic protocols for their derivatization.

Physicochemical Causality: Why Piperazine?

The widespread integration of the piperazine moiety into FDA-approved drugs is not coincidental; it is driven by the predictable physicochemical advantages conferred by its structure[3].

The Diprotic Advantage: Unsubstituted piperazine possesses two distinct basic centers with pKa values of approximately 5.35 and 9.73[4]. This diprotic nature is a critical lever for medicinal chemists. At a physiological pH of 7.4, the nitrogen with the higher pKa is predominantly protonated, which significantly enhances aqueous solubility and facilitates formulation as stable salts[5]. Conversely, the second nitrogen remains largely un-ionized, preserving the molecule's lipophilicity (membrane permeability) and allowing it to act as a directional hydrogen-bond acceptor within target binding pockets[6].

Conformational Rigidity vs. Flexibility: The six-membered ring predominantly adopts a chair conformation, providing structural rigidity that acts as a precise spacer between pharmacophores[2]. This rigidity minimizes the entropic penalty upon binding to a receptor, while the ring retains just enough flexibility to induce molecular fit within complex enzyme active sites, such as the ATP-binding pocket of kinases[7].

Table 1: Physicochemical Properties of Representative Piperazine-Containing Drugs

| Compound | Primary Indication | LogP | pKa1 | pKa2 | Target Mechanism |

| Piperazine (Core) | Anthelmintic | -1.50 | 5.35 | 9.73 | GABA Receptor Agonist |

| Imatinib | Oncology (CML) | 3.80 | 8.07 | ~4.00 | BCR-ABL Kinase Inhibitor |

| Aripiprazole | Psychiatry | 5.20 | 7.60 | N/A | D2 / 5-HT Receptor Modulator |

| Ciprofloxacin | Infectious Disease | 0.28 | 6.09 | 8.74 | DNA Gyrase Inhibitor |

Data synthesized from established pharmacological databases and structural analyses[4][5].

Pharmacological Target Engagement

Piperazine derivatives are ubiquitous across therapeutic areas. In oncology, the basicity of the piperazine ring is frequently leveraged to form critical salt bridges with acidic residues (e.g., aspartate) in the hinge region of target kinases[7]. For example, in the design of Imatinib, the piperazine tail is essential not only for target affinity but also for rescuing the aqueous solubility of the highly lipophilic pharmacophore core[1].

Recently, piperazine has seen a surge in utility within the development of PROteolysis TArgeting Chimeras (PROTACs). The insertion of a piperazine moiety into the PROTAC linker improves structural rigidity and increases solubility upon protonation, addressing the notoriously poor pharmacokinetic profiles of these massive heterobifunctional molecules[6].

Fig 1: Pharmacological causality of the piperazine scaffold in Imatinib-mediated kinase inhibition.

Advanced Synthetic Methodologies: N-Arylation

While classical Nucleophilic Aromatic Substitution (SNAr) is viable for electron-deficient hetero-arenes, it fails when coupling piperazine to electron-rich or sterically hindered aryl halides[3]. To overcome this, the Palladium-catalyzed Buchwald-Hartwig Cross-Coupling has become the gold standard for synthesizing N-arylpiperazines[8].

Mechanistic Causality of the Catalyst System: The reaction relies on a Pd(0) precatalyst (e.g., Pd₂(dba)₃) and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or BINAP). The electron-rich ligand accelerates the challenging oxidative addition of the unactivated aryl halide to the Pd center, while its steric bulk promotes the final reductive elimination step, expelling the N-arylpiperazine product and regenerating the active catalyst[8].

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Experimental Protocol: Aerobic, Solvent-Free Buchwald-Hartwig Amination

Recent advancements have enabled the synthesis of N-arylpiperazines under aerobic and solvent-free conditions, significantly reducing reaction times and environmental impact[9][10]. The following protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Materials:

-

Aryl chloride (1.0 equiv)

-

Anhydrous Piperazine (2.5 equiv - acts as both reactant and solvent)

-

Pd Precatalyst: PEPPSI-IPr or Pd(OAc)₂ (2-5 mol%)

-

Base: KOtBu or NaOtBu (1.5 equiv)

Step-by-Step Procedure:

-

Reagent Charging (Atmospheric Conditions): To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), piperazine (2.5 mmol), Pd precatalyst (0.02 mmol), and KOtBu (1.5 mmol). Rationale: Using an excess of piperazine prevents unwanted bis-arylation (N,N'-diarylation) by statistically favoring mono-arylation.

-

Thermal Activation: Seal the vial and heat the solid mixture to 100°C for 10–15 minutes under vigorous stirring. The mixture will melt into a neat liquid. Rationale: The solvent-free melt highly concentrates the reactants, accelerating the reaction kinetics drastically compared to traditional toluene-based reflux (which takes 8-24 hours).

-

Reaction Monitoring (Self-Validation): Cool a micro-aliquot, dissolve in EtOAc, and spot on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the high-Rf aryl chloride and the appearance of a UV-active, ninhydrin-positive low-Rf spot confirms conversion.

-

Quenching and Extraction: Cool the reaction to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) and wash with distilled water (3 x 15 mL). Rationale: The high aqueous solubility of unreacted piperazine allows it to be efficiently partitioned into the aqueous layer, leaving the more lipophilic N-arylpiperazine in the organic layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace bis-arylated byproducts are detected.

-

Analytical Validation: Confirm the structure via ¹H-NMR (look for the characteristic broad singlets of the piperazine ring protons at ~2.8-3.2 ppm) and LC-MS (ESI+).

Conclusion

The piperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the causality behind its physicochemical properties—specifically its tunable pKa and conformational dynamics—researchers can rationally design molecules with optimized ADME profiles and precise target engagement. Coupled with modern, green synthetic methodologies like solvent-free Buchwald-Hartwig aminations, the rapid generation and optimization of piperazine-based libraries will continue to drive therapeutic innovation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Protocol for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3) is a symmetrical bis-amide compound widely recognized in pharmaceutical quality control as Terazosin EP Impurity O 1. While its mono-acylated counterpart, 1-(tetrahydrofuran-2-ylcarbonyl)piperazine, is a critical active pharmaceutical ingredient (API) building block for the alpha-1 adrenergic blocker Terazosin 2, the bis-acylated species emerges as a process-related impurity when an excess of the acylating agent is present during synthesis. For analytical testing, regulatory compliance, and pharmacological profiling, synthesizing this impurity in high purity (>98%) is a routine requirement for drug development professionals 3.

Mechanistic Rationale & Experimental Design

The most efficient synthetic route to generate this symmetrical bis-amide is the exhaustive acylation of piperazine.

-

Activation Strategy: Tetrahydro-2-furoic acid is first converted to its highly reactive acid chloride. We utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF) rather than thionyl chloride. This choice is deliberate: oxalyl chloride reacts at lower temperatures, preventing the thermal degradation or ring-opening of the sensitive tetrahydrofuran moiety. The byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream concentration.

-

Acylation Dynamics: The coupling is performed under modified Schotten-Baumann conditions in an anhydrous aprotic solvent (Dichloromethane, DCM). A non-nucleophilic organic base, Triethylamine (TEA), is deployed in excess (3.0 equivalents). TEA serves a dual purpose: it neutralizes the HCl generated during the nucleophilic acyl substitution, and it prevents the unreacted piperazine from precipitating as an insoluble hydrochloride salt—a phenomenon that would prematurely stall the reaction at the mono-amide stage.

Synthesis Workflow

Workflow for the bis-acylation of piperazine to yield Terazosin EP Impurity O.

Step-by-Step Protocol

Phase 1: Activation of Tetrahydro-2-furoic Acid

-

Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tetrahydro-2-furoic acid (2.5 eq, 25 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

-

-

Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a nucleophilic catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination.

-

-

Chlorination: Cool the flask to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (3.0 eq, 30 mmol) over 15 minutes.

-

Causality: The dropwise addition at 0 °C controls the exothermic gas evolution (CO, CO₂, HCl), preventing solvent boil-off and mitigating the risk of thermal degradation of the tetrahydrofuran ring.

-

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation: The reaction is complete when visible gas evolution ceases and the solution turns homogeneous.

-

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude tetrahydro-2-furoyl chloride should be used immediately in Phase 2.

Phase 2: Bis-Acylation of Piperazine

-

Amine Preparation: In a separate oven-dried 500 mL flask, dissolve anhydrous piperazine (1.0 eq, 10 mmol) and triethylamine (TEA, 3.0 eq, 30 mmol) in 100 mL of anhydrous DCM. Cool to 0 °C.

-

Causality: TEA acts as an acid scavenger. Using 3.0 equivalents ensures complete neutralization of the 2 equivalents of HCl generated during the bis-acylation, preventing the piperazine from precipitating as an unreactive hydrochloride salt.

-

-

Coupling: Dissolve the freshly prepared tetrahydro-2-furoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

-

Causality: Slow addition at 0 °C minimizes localized heating and suppresses the formation of unwanted polymeric byproducts.

-

-

Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Self-Validation: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1, visualized with iodine or ninhydrin). The complete disappearance of the mono-acylated intermediate indicates the completion of the bis-acylation.

-

Phase 3: Workup and Isolation

-

Quenching: Add 50 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 15 minutes.

-

Causality: This neutralizes any residual acid chloride and removes triethylamine hydrochloride salts into the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

-

Causality: Brine removes residual water from the organic phase, while Na₂SO₄ chemically binds the remaining trace moisture.

-

-

Purification: Concentrate the filtrate under vacuum. Purify the crude residue via flash column chromatography on silica gel (Gradient: 50% to 100% Ethyl Acetate in Hexanes) to yield the pure 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a viscous oil or off-white solid.

Quality Control & Analytical Characterization

To validate the structural integrity and purity of the synthesized Terazosin EP Impurity O, the following analytical parameters should be confirmed 1:

| Parameter | Analytical Technique | Expected Specification |

| Molecular Mass | LC-MS (ESI+) | [M+H]⁺ peak at m/z 283.16 |

| Purity | HPLC-UV (210 nm) | ≥ 98.0% (Area Normalization) |

| Structural ID | ¹H-NMR (400 MHz, CDCl₃) | δ 4.6 (m, 2H, THF-CH), 3.9 (m, 4H, THF-CH₂O), 3.5–3.8 (m, 8H, Piperazine), 1.8–2.3 (m, 8H, THF-CH₂) |

| Functional Groups | FTIR (ATR) | Strong absorption at ~1640 cm⁻¹ (tertiary amide C=O stretch) |

References

Sources

Application Notes and Protocols for Amide Bond Formation with Piperazine

Introduction

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and basicity, and to serve as a versatile linker connecting different pharmacophoric elements.[1] The formation of an amide bond with one of the nitrogen atoms of the piperazine ring is a cornerstone transformation in the synthesis of these molecules.[3][4]

However, the symmetrical nature of piperazine presents a significant synthetic challenge: controlling selectivity to achieve mono-acylation over the often-undesired di-acylation.[5] This guide provides an in-depth exploration of the strategies and experimental protocols to effectively control this selectivity and synthesize mono-acylated piperazine derivatives with high efficiency. We will delve into the mechanistic rationale behind various coupling methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge of Selectivity: Mono- versus Di-acylation

Piperazine possesses two secondary amine nitrogens of equal reactivity. Direct acylation with a standard coupling agent often leads to a statistical mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material.[5] This not only reduces the yield of the desired compound but also complicates purification efforts.

To address this, several strategies have been developed to favor mono-acylation. The choice of strategy depends on factors such as the scale of the reaction, the nature of the carboxylic acid and piperazine substrates, and the desired purity of the final product.

Core Strategies for Selective Mono-Amidation of Piperazine

There are two primary approaches to achieving selective mono-amidation of piperazine:

-

Protecting Group Strategy: This classic and highly reliable method involves the temporary protection of one of the piperazine nitrogens.[6] The most common protecting group is the tert-butyloxycarbonyl (Boc) group.[5] This multi-step process involves:

-

Protection: Reacting piperazine with a protecting group reagent (e.g., di-tert-butyl dicarbonate, (Boc)₂O) to form N-Boc-piperazine.

-

Acylation: Coupling the free secondary amine of N-Boc-piperazine with the desired carboxylic acid.

-

Deprotection: Removing the Boc group, typically under acidic conditions, to yield the final mono-acylated piperazine.[5]

-

-

Direct Acylation Strategies: These methods aim to achieve mono-selectivity in a single step, avoiding the additional protection and deprotection steps. Key direct strategies include:

-

Stoichiometric Control: Utilizing a large excess of piperazine relative to the acylating agent.[5] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a second reaction with the mono-acylated product.

-

In Situ Mono-protonation: By reacting piperazine with one equivalent of a strong acid, a mono-salt is formed. The protonated nitrogen is rendered significantly less nucleophilic, directing the acylation to the free, non-protonated nitrogen.[6][7]

-

Common Coupling Reagents for Amide Bond Formation

The choice of coupling reagent is critical for efficient amide bond formation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Common Additives | Typical Solvent | Key Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or OxymaPure | DCM, DMF | Water-soluble urea byproduct, mild conditions.[8][9] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) (catalytic) | DCM | Insoluble dicyclohexylurea (DCU) byproduct, easy removal by filtration.[10] |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) | DMF, DCM | Highly efficient and fast, especially for sterically hindered substrates.[11][12] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or TEA | DMF, DCM | High coupling efficiency, similar to HATU.[10] |

Experimental Protocols

Protocol 1: Mono-amidation via N-Boc Protection Strategy

This protocol details the three-step synthesis of a mono-acylated piperazine using the N-Boc protecting group strategy.

Step 1: Mono-Boc Protection of Piperazine

-

Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[5]

-

Stir the reaction mixture for 20-24 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, evaporate the solvent.

-

Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[5]

Step 2: Acylation of 1-Boc-piperazine using HATU

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[10]

-

Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

-

Add 1-Boc-piperazine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[10]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-